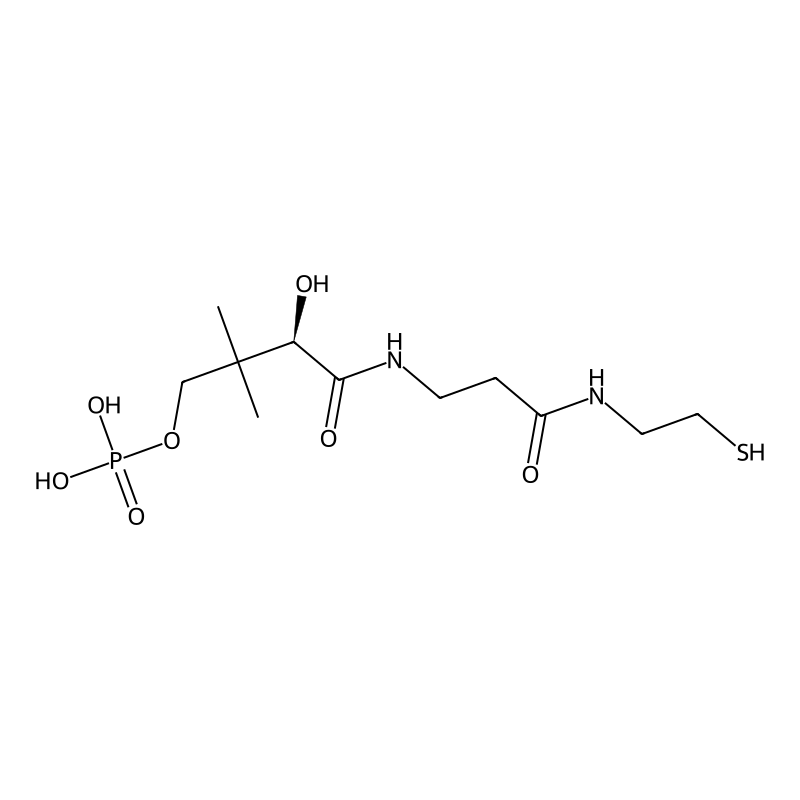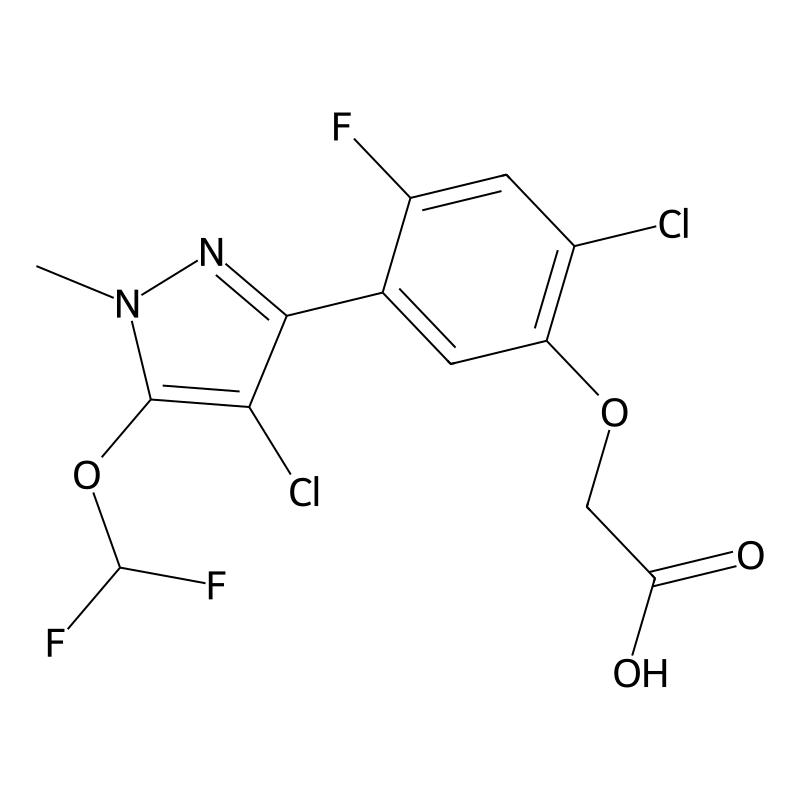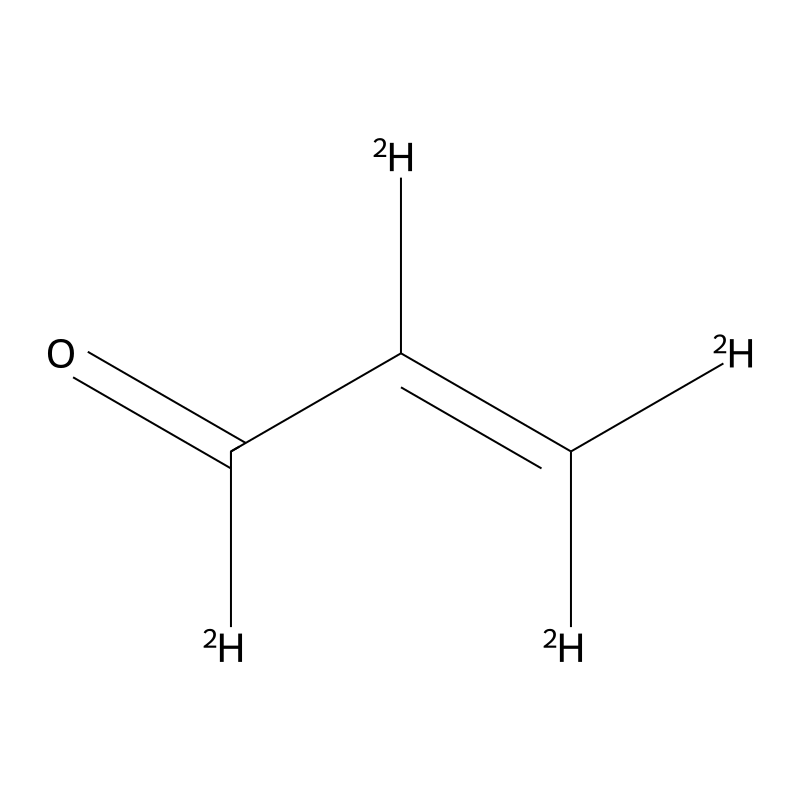Fingolimod hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Understanding mechanisms of action in MS
Fingolimod's precise mechanism in treating MS is still being elucidated. Research is ongoing to understand how it modulates the immune system and its impact on the nervous system in MS patients [].
Potential for other neurological conditions
Due to its immunomodulatory properties, fingolimod is being explored as a treatment for other neurological conditions like neuromyelitis optica spectrum disorder (NMOSD) and even Alzheimer's disease. Studies are investigating its ability to regulate immune responses relevant to these conditions [, ].
Transplant rejection
Fingolimod's ability to suppress the immune system is also being examined in the context of organ transplantation. Research is underway to determine its effectiveness in preventing organ rejection after transplants [].
Cancer research
Fingolimod's potential role in cancer is another area of active research. Studies are exploring its ability to target specific pathways involved in tumor growth and survival [].
Fingolimod hydrochloride is a synthetic compound and a sphingosine-1-phosphate receptor modulator, primarily used in the treatment of multiple sclerosis. It acts by sequestering lymphocytes in lymph nodes, thereby preventing them from migrating to the central nervous system and contributing to autoimmune responses. The compound is recognized for its ability to significantly reduce relapse rates in patients with relapsing forms of multiple sclerosis, making it a vital therapeutic option in neurology .
The chemical structure of fingolimod hydrochloride is defined by the molecular formula , with a molar mass of approximately 343.93 g/mol when considering the hydrochloride salt form. The compound appears as a white to practically white powder and exhibits good solubility in water and acidic conditions, which is advantageous for its formulation and administration .
Fingolimod hydrochloride acts as a sphingosine-1-phosphate receptor (S1PR) modulator, particularly targeting S1PR1 []. S1P plays a crucial role in regulating immune cell trafficking. Fingolimod binds to S1PR1 on lymphocytes, sequestering them in lymph nodes and preventing them from migrating to the central nervous system (CNS) []. This mechanism is believed to be beneficial in treating relapsing forms of multiple sclerosis (MS) by reducing inflammation and autoimmune attacks in the CNS.
Fingolimod hydrochloride can cause a variety of side effects, including:
- Bradycardia (slow heart rate) []
- Macular edema (swelling in the macula, a part of the eye) []
- Lymphopenia (decreased lymphocyte count) []
- Increased risk of infections []
Fingolimod hydrochloride is contraindicated in patients with certain pre-existing heart conditions and those with a history of macular edema [].
Data on Toxicity
Studies have shown that fingolimod hydrochloride can be teratogenic (causing birth defects) in animal models []. The recommended dosage needs to be strictly followed to minimize the risk of side effects.
- Reduction Reactions: Fingolimod is synthesized through several reduction steps, converting nitro groups to amines and forming the final hydrochloride salt .
- Salt Formation: The final step involves the reaction of the reduced compound with hydrochloric acid to yield fingolimod hydrochloride .
- Phosphorylation: In vivo, fingolimod is phosphorylated by sphingosine kinases, primarily sphingosine kinase 2, to form phospho-fingolimod, which is biologically active and responsible for its therapeutic effects .
Fingolimod hydrochloride functions as an immunomodulator by binding to sphingosine-1-phosphate receptors. Its primary biological activity includes:
- Lymphocyte Sequestration: By activating these receptors, fingolimod promotes the internalization of lymphocytes within lymph nodes, reducing their circulation in the bloodstream and preventing them from entering the central nervous system .
- Reduction of Autoimmune Responses: This mechanism significantly decreases the frequency of relapses in multiple sclerosis patients by limiting inflammatory responses that lead to neural damage .
The synthesis of fingolimod hydrochloride has been documented through various methods, emphasizing efficiency and cost-effectiveness:
- Seven-Step Synthesis Route: A notable method involves starting from octanophenone and undergoing several reactions including Friedel-Crafts acylation, nucleophilic substitution, and reductions to achieve high yields (approximately 58%) with minimal impurities .
- Alternative Synthetic Routes: Other methods utilize different reagents and conditions to optimize yield and purity. For instance, a method using palladium on carbon for hydrogenation has been reported .
- Environmental Considerations: Many synthesis routes prioritize environmentally friendly reagents and conditions, aiming for lower pollution during production processes .
Fingolimod hydrochloride is primarily applied in:
- Multiple Sclerosis Treatment: It is approved for use in treating relapsing forms of multiple sclerosis, demonstrating efficacy in reducing relapse rates and delaying disability progression .
- Chronic Inflammatory Demyelinating Polyneuropathy: There are indications for potential use in other autoimmune conditions such as chronic inflammatory demyelinating polyneuropathy, although further studies are needed to confirm efficacy .
Fingolimod hydrochloride has been studied for its interactions with various biological systems:
- Drug Interactions: It may interact with other immunosuppressants or medications affecting immune function, necessitating careful monitoring when prescribed alongside such drugs.
- Metabolic Pathways: The drug's metabolism involves liver enzymes, particularly those from the cytochrome P450 family, which can be influenced by other medications that induce or inhibit these enzymes .
Fingolimod hydrochloride shares structural and functional similarities with several other compounds used in treating autoimmune diseases. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Myriocin | Sphingosine analogue; inhibits sphingosine biosynthesis | Natural product derived from fungi |
| Siponimod | Sphingosine-1-phosphate receptor modulator | More selective for S1P receptors; used for multiple sclerosis |
| Ozanimod | Sphingosine-1-phosphate receptor modulator | Approved for ulcerative colitis; different receptor selectivity |
| Natalizumab | Monoclonal antibody against alpha-4 integrin | Targets adhesion molecules; used for multiple sclerosis |
Uniqueness of Fingolimod Hydrochloride:
Fingolimod's unique feature lies in its dual action as both an unphosphorylated compound that has immunomodulatory effects and as a phosphorylated metabolite that actively sequesters lymphocytes via specific receptor modulation. This duality enhances its therapeutic profile compared to other similar compounds that may not exhibit this level of versatility in action .
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 107 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 106 of 107 companies with hazard statement code(s):;
H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (11.32%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (10.38%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H412 (84.91%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
KEGG Target based Classification of Drugs
Rhodopsin family
Sphingolipid
S1PR1 [HSA:1901] [KO:K04288]
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
FDA Medication Guides
Fingolimod Hydrochloride
CAPSULE;ORAL
NOVARTIS
08/10/2023
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
2: Ward MD, Jones DE, Goldman MD. Overview and safety of fingolimod hydrochloride use in patients with multiple sclerosis. Expert Opin Drug Saf. 2014;13(7):989‐998. doi:10.1517/14740338.2014.920820
3: Tamakuwala M, Ratna W, Joshi A, Stagni G. Fingolimod hydrochloride gel shows promising therapeutic effects in a mouse model of atopic dermatitis. J Pharm Pharmacol. 2016;68(10):1268‐1277. doi:10.1111/jphp.12588
4: Tamakuwala M, Stagni G. Fingolimod Hydrochloride Gel for Dermatological Applications: Optimization of Formulation Strength and Effect of Colloidal Oatmeal (Aveeno®) as Penetration Enhancer. AAPS PharmSciTech. 2016;17(4):907‐914. doi:10.1208/s12249-015-0415-9
5: Chiba K, Yoshii N. Nihon Yakurigaku Zasshi. 2012;139(6):265‐274. doi:10.1254/fpj.139.265
6: Hussar DA, Zimmerman DE. New drugs: dabigatran etexilate mesylate, fingolimod hydrochloride, and ulipristal acetate. J Am Pharm Assoc (2003). 2011;51(1):122‐126. doi:10.1331/JAPhA.2011.11506
7: Wang JR, Li S, Zhu B, Mei X. Insight into the conformational polymorph transformation of a block-buster multiple sclerosis drug fingolimod hydrochloride (FTY 720). J Pharm Biomed Anal. 2015;109:45‐51. doi:10.1016/j.jpba.2015.02.018
8: Swain J, Mohapatra M, Borkar SR, Aidhen IS, Mishra AK. Study of aqueous phase aggregation of FTY720 (fingolimod hydrochloride) and its effect on DMPC liposomes using fluorescent molecular probes. Phys Chem Chem Phys. 2013;15(41):17962‐17970. doi:10.1039/c3cp53148a
9: Chitnis T, Arnold DL, Banwell B, et al. Trial of Fingolimod versus Interferon Beta-1a in Pediatric Multiple Sclerosis. N Engl J Med. 2018;379(11):1017‐1027. doi:10.1056/NEJMoa1800149
10: Mandal P, Gupta A, Fusi-Rubiano W, Keane PA, Yang Y. Fingolimod: therapeutic mechanisms and ocular adverse effects. Eye (Lond). 2017;31(2):232‐240. doi:10.1038/eye.2016.258








